2-iodo-N-propylbenzamide chemical properties
2-iodo-N-propylbenzamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-iodo-N-propylbenzamide
Introduction
2-iodo-N-propylbenzamide is a halogenated aromatic amide, a class of molecules that serves as a versatile building block in organic synthesis and medicinal chemistry. The presence of three key functional components—an aromatic ring, an iodine substituent, and an N-alkylated amide group—imparts a unique combination of reactivity and structural properties. The iodine atom, in particular, provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The amide linkage is a common feature in many biologically active molecules. This guide offers a comprehensive overview of the chemical identity, physicochemical properties, synthesis, reactivity, and handling of 2-iodo-N-propylbenzamide, tailored for professionals in research and drug development.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and associated identifiers. 2-iodo-N-propylbenzamide is structurally defined by an iodinated benzene ring connected to a carbonyl group, which is in turn bonded to the nitrogen atom of a propyl amine.
| Property | Value | Source |
| IUPAC Name | 2-iodo-N-propylbenzamide | [1] |
| Molecular Formula | C₁₀H₁₂INO | [1] |
| Molecular Weight | 289.11 g/mol | [1] |
| CAS Number | 333349-52-3 | [1] |
| Appearance | Expected to be an off-white to light yellow solid | [2] |
| Solubility | Generally insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.[2] | |
| Calculated XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donor | 1 | [1] |
| Hydrogen Bond Acceptor | 1 | [1] |
Synthesis and Reaction Pathways
The most direct and reliable synthesis of 2-iodo-N-propylbenzamide proceeds via a two-step acylation reaction starting from 2-iodobenzoic acid. This method is widely applicable for the preparation of various N-substituted benzamides.[3][4]
Core Strategy:
-
Activation of Carboxylic Acid: The carboxylic acid group of 2-iodobenzoic acid is converted into a more reactive acyl chloride.
-
Amide Bond Formation: The resulting 2-iodobenzoyl chloride is reacted with n-propylamine to form the target amide.
Caption: Synthetic workflow for 2-iodo-N-propylbenzamide.
Detailed Experimental Protocol: Synthesis of 2-iodo-N-propylbenzamide
This protocol is adapted from established methods for benzamide synthesis.[3][4]
Part A: Synthesis of 2-Iodobenzoyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (e.g., a drying tube filled with calcium chloride leading to a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ byproducts).
-
Reagents: Add 2-iodobenzoic acid (1.0 eq) to the flask.
-
Reaction: Carefully add an excess of thionyl chloride (SOCl₂, ~5 eq) to the flask.
-
Heating: Heat the mixture to reflux and maintain for 2-3 hours. The reaction is complete when the solid carboxylic acid has dissolved and gas evolution ceases.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The crude 2-iodobenzoyl chloride is a dense oil and can often be used in the next step without further purification.
Part B: Synthesis of 2-iodo-N-propylbenzamide
-
Setup: In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve n-propylamine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1 eq) in a dry, aprotic solvent such as dichloromethane (DCM).
-
Cooling: Cool the amine solution in an ice bath to 0 °C.
-
Addition: Dissolve the crude 2-iodobenzoyl chloride from Part A in a minimal amount of dry DCM and add it dropwise to the cooled, stirring amine solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-6 hours. Monitor reaction progress using thin-layer chromatography (TLC).
-
Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Characterization is essential to confirm the identity and purity of the synthesized compound. The following properties are expected for 2-iodo-N-propylbenzamide based on its structure and available data for related compounds.[1][5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the range of 7.0-8.0 ppm), a broad singlet for the amide N-H proton, and three signals for the n-propyl group: a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (CH₂) group, and a triplet for the methylene group attached to the nitrogen (N-CH₂).
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon around 165-170 ppm.[5] Additional signals will correspond to the carbons of the aromatic ring (with the carbon bearing the iodine showing a characteristic shift) and the three distinct aliphatic carbons of the propyl chain.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the amide C=O stretch (Amide I band) at approximately 1640-1670 cm⁻¹. A sharp peak corresponding to the N-H stretch should be visible around 3300 cm⁻¹.[5]
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 289).[1] Key fragmentation patterns would likely involve the loss of the propyl group and cleavage of the amide bond.
Reactivity and Synthetic Utility
The chemical behavior of 2-iodo-N-propylbenzamide is governed by its functional groups.
-
Carbon-Iodine Bond: The C-I bond is the most reactive site for synthetic transformations. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
-
Heck Reaction: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
-
Amide Bond: The amide linkage is relatively stable. It can be hydrolyzed to the parent carboxylic acid (2-iodobenzoic acid) and n-propylamine under strong acidic or basic conditions with heating. It can also be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Key reactivity sites of 2-iodo-N-propylbenzamide.
Safety, Handling, and Storage
While specific toxicological data for 2-iodo-N-propylbenzamide is not available, data from related benzamides should be used to guide handling procedures.[6][7]
-
Hazards: Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[6] It is prudent to handle all derivatives with care.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[9]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
References
-
PubChem. 2-Iodo-N-isopropylbenzamide | C10H12INO | CID 615861. PubChem. [Link].
-
PubChem. 2-iodo-N-propylbenzamide | C10H12INO | CID 615769. PubChem. [Link].
-
Solubility of Things. 2-Iodo-N-phenylbenzamide - Solubility of Things. [Link].
-
SpectraBase. 2-Iodo-N-(4-isopropyl-benzyl)-benzamide. [Link].
-
Beilstein Journals. 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. [Link].
-
Acros Organics. SAFETY DATA SHEET. [Link].
-
Oxford Lab Fine Chem. MATERIAL SAFETY DATA SHEET. [Link].
-
Chem-Space. Compound 2-iodo-N-[3-(morpholin-4-yl)propyl]benzamide--hydrogen chloride (1/1). [Link].
-
PubChemLite. 2-iodo-n-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide. [Link].
-
Chemsrc. 2-iodo-N,N-diisopropyl-5-methylbenzamide | CAS#:1001351-02-5. [Link].
-
Royal Society of Chemistry. Supporting Information. [Link].
-
SpectraBase. Benzamide, N-(2'-iodophenyl)-. [Link].
-
PubChemLite. 2-iodo-n-isopropyl-n-phenylbenzamide (C16H16INO). [Link].
-
ResearchGate. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. [Link].
Sources
- 1. 2-iodo-N-propylbenzamide | C10H12INO | CID 615769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. fishersci.com [fishersci.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
